Cas no 2098081-61-7 ((3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone)

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone is a specialized azetidine-based compound featuring an azido functional group and a 2-methoxybenzoyl moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to its reactive azide group, enabling efficient cycloaddition reactions. The azetidine ring contributes to conformational rigidity, while the methoxyphenyl ketone moiety offers potential for further derivatization. Its well-defined reactivity profile supports its use in pharmaceutical and materials science research, where precise molecular modifications are required. The compound’s stability under controlled conditions ensures reliable performance in synthetic workflows. Suitable for controlled handling by trained professionals due to its azide functionality.
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone structure
2098081-61-7 structure
Product name:(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
CAS No:2098081-61-7
MF:C11H12N4O2
MW:232.23858165741
CID:4775482

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
    • (3-azidoazetidin-1-yl)-(2-methoxyphenyl)methanone
    • (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
    • Inchi: 1S/C11H12N4O2/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3
    • InChI Key: KITBOGFMBQRSKU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OC)N1CC(C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 232.09602564 g/mol
  • Monoisotopic Mass: 232.09602564 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.9
  • XLogP3: 1.2
  • Molecular Weight: 232.24

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4052-0.25g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
0.25g
$423.0 2023-09-07
Life Chemicals
F1907-4052-1g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
1g
$470.0 2023-09-07
TRC
A227091-100mg
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7
100mg
$ 115.00 2022-06-08
TRC
A227091-500mg
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7
500mg
$ 435.00 2022-06-08
Life Chemicals
F1907-4052-0.5g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
0.5g
$446.0 2023-09-07
Life Chemicals
F1907-4052-10g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
10g
$1974.0 2023-09-07
TRC
A227091-1g
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7
1g
$ 680.00 2022-06-08
Life Chemicals
F1907-4052-5g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
5g
$1410.0 2023-09-07
Life Chemicals
F1907-4052-2.5g
(3-azidoazetidin-1-yl)(2-methoxyphenyl)methanone
2098081-61-7 95%+
2.5g
$940.0 2023-09-07

Additional information on (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone

Introduction to (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone (CAS No. 2098081-61-7) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its azido and methoxyphenyl functional groups, has garnered attention in the scientific community for its versatility in synthetic chemistry and biological studies.

The structural framework of (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone consists of a methanone core linked to both an azetidinyl ring and a 2-methoxyphenyl group. This configuration provides a rich scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the azido group, in particular, offers a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups at specific positions within the molecule.

In recent years, there has been growing interest in the development of novel compounds for therapeutic applications. The (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone structure has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have investigated its potential as a building block for the development of new antibiotics and anti-inflammatory agents. The ability to modify the molecule through strategic functionalization has opened up avenues for creating compounds with tailored biological activities.

The pharmaceutical industry has been particularly keen on exploring azetidine derivatives due to their potential as pharmacophores. Azetidine rings are known to mimic natural amino acid structures, which can be advantageous in drug design. The incorporation of an azido group into this scaffold enhances its reactivity, allowing for further derivatization into more complex structures. This has led to several studies focusing on the synthesis of azetidine-based compounds with improved pharmacological properties.

One notable area of research involving (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone is its application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, and their inhibition is often key to developing effective treatments for diseases such as cancer and inflammation-related disorders. The unique reactivity of the azido group allows for the formation of covalent bonds with protease active sites, leading to potent inhibition. This has spurred interest in using this compound as a starting material for designing novel protease inhibitors.

The role of computational chemistry in understanding the properties of (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone cannot be overstated. Advanced computational methods have enabled researchers to predict the reactivity and stability of this compound, providing insights that guide experimental design. These computational studies have also helped in identifying optimal reaction conditions for synthesizing derivatives with enhanced biological activity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and develop more effective therapeutic agents.

In addition to its pharmaceutical applications, (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone has shown promise in materials science. Its unique structural features make it a suitable candidate for developing new polymers and coatings with improved mechanical and thermal properties. The ability to incorporate this compound into polymer matrices can lead to materials with enhanced durability and functionality. This interdisciplinary approach highlights the broad utility of this compound beyond traditional pharmaceutical applications.

The synthesis of complex molecules often requires multi-step reactions, and (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone serves as an important intermediate in many such processes. Its synthesis involves careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale. These advancements are crucial for expanding its applications in both academic research and industrial settings.

The safety profile of any chemical compound is a critical consideration before it can be widely used in research or commercial applications. While (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone is not classified as hazardous or restricted under current regulations, proper handling procedures must be followed to ensure safety during synthesis and handling. Researchers must adhere to standard laboratory practices, including using appropriate personal protective equipment (PPE) and working under controlled conditions when handling this compound.

In conclusion, (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone (CAS No. 2098081-61-7) is a versatile chemical entity with significant potential across multiple fields including pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an invaluable building block for creating new bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical innovation.

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